molecular formula C13H8Cl2N2 B1308408 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine CAS No. 63111-80-8

2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B1308408
CAS No.: 63111-80-8
M. Wt: 263.12 g/mol
InChI Key: JJLBGDXLNZJWKV-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 2,4-dichlorophenyl group at the 2-position.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c14-9-4-5-10(11(15)7-9)12-8-17-6-2-1-3-13(17)16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLBGDXLNZJWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256249
Record name 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63111-80-8
Record name 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63111-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of 2-(2,4-dichlorophenyl)imidazole with a suitable pyridine derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of imidazo[1,2-a]pyridine derivatives, including 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine. Research indicates that compounds with this scaffold can exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown promising results against breast cancer (MDA-MB-231), colon cancer (RKO), and liver cancer (HepG2) cell lines.

  • Case Study : A series of imidazo[1,5-a]pyridine derivatives were synthesized and evaluated for their cytotoxic effects. Two compounds exhibited IC50 values of 4.23 μM and 3.26 μM against MDA-MB-231 cells, indicating strong selective toxicity towards cancer cells compared to normal cells .

Cholinesterase Inhibition

The compound has been identified as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of neurodegenerative diseases like Alzheimer's disease.

  • Findings : A study synthesized various imidazo[1,2-a]pyridine derivatives and evaluated their AChE and BChE inhibitory activities. The compound with a 3,4-dichlorophenyl side chain showed an IC50 value of 65 µM for BChE inhibition, demonstrating selectivity and potency .

Synthetic Methodologies

The synthesis of this compound involves several innovative methods that enhance its yield and purity.

Ultrasonication Techniques

Recent advancements in synthetic methodologies include the use of ultrasonication-assisted reactions which have been shown to improve reaction times and yields significantly when synthesizing imidazo[1,2-a]pyridine derivatives .

Molecular Iodine-Catalyzed Synthesis

Another environmentally friendly approach involves using molecular iodine as a catalyst for the synthesis of imidazo[1,2-a]pyridines. This method not only increases efficiency but also reduces the environmental impact associated with traditional synthesis techniques .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound.

Key Modifications

Modifications at specific positions on the imidazo[1,2-a]pyridine ring can significantly affect biological activity. For example, introducing electron-withdrawing groups like dichloro substituents enhances binding affinity to target enzymes such as DPP-4 (Dipeptidyl Peptidase-4), which is relevant in diabetes treatment .

Comparative Data Table

Application AreaActivity TypeIC50 Value (μM)Reference
AnticancerMDA-MB-231 Cell Line4.23
Cholinesterase InhibitionBChE65
DPP-4 InhibitionSelective Inhibitor0.13

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison of Halogen-Substituted Analogues
Compound Name Substituents Molecular Weight (g/mol) Key Properties
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine 2,4-Cl₂Ph 293.13 High lipophilicity; electron-withdrawing
2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine 2,4-F₂Ph; 6-F 260.23 Enhanced metabolic stability; reduced steric bulk
2-(4-Iodophenyl)imidazo[1,2-a]pyridine 4-I-Ph 320.13 Strong van der Waals interactions; lower stability

Key Research Findings

  • Synergistic Effects : The dichlorophenyl group in the target compound may synergize with the imidazo[1,2-a]pyridine core to enhance π-π stacking in protein binding pockets, as seen in kinase inhibitors .
  • Metabolic Stability : Fluorine substitution () improves resistance to oxidative metabolism compared to chlorine, a critical factor in drug design .

Biological Activity

2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This imidazopyridine derivative has been studied extensively for its pharmacological properties, including its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor and its implications in treating various diseases, particularly type 2 diabetes mellitus (T2DM).

Chemical Structure and Properties

The chemical structure of this compound features a dichlorophenyl group attached to the imidazo[1,2-a]pyridine core. This unique structure contributes to its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Antidiabetic Activity

Recent studies have highlighted the efficacy of this compound as a DPP-4 inhibitor. DPP-4 inhibitors are crucial in managing T2DM by increasing incretin levels, which in turn enhance insulin secretion and lower blood glucose levels. The compound demonstrated an IC50 value of 0.13 μM against DPP-4, indicating potent inhibitory activity . Molecular docking studies revealed that the imidazo[1,2-a]pyridine moiety interacts favorably with the active site of DPP-4, suggesting a strong binding affinity .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have shown broad-spectrum antimicrobial activity. Compounds within this class have been evaluated for their effectiveness against various bacterial and fungal strains. For instance, studies have indicated that modifications in the phenyl ring can enhance antibacterial properties . The presence of halogen substituents like chlorine significantly influences the antimicrobial potency .

Anticancer Properties

The anticancer potential of this compound has also been explored. Research indicates that imidazopyridines can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic factors . This compound's ability to inhibit specific kinases involved in cancer progression presents a promising avenue for cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances the compound's reactivity and biological activity.
  • Core Modifications : Alterations to the imidazo[1,2-a]pyridine core can significantly affect binding affinity and selectivity towards biological targets .

Case Studies

Case Study 1: DPP-4 Inhibition
A study conducted by researchers demonstrated that this compound effectively reduced blood glucose levels in diabetic animal models. The compound's mechanism involved enhancing insulin secretion via DPP-4 inhibition .

Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives of imidazo[1,2-a]pyridine were tested against Staphylococcus aureus and Escherichia coli. Results showed that compounds with dichloro substitutions exhibited superior antibacterial activity compared to their non-substituted counterparts .

Research Findings Summary

Activity IC50/Effect Reference
DPP-4 Inhibition0.13 μM
AntibacterialVaries (dependent on structure)
AnticancerInduces apoptosis

Q & A

Q. What are the key structural features of 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine that influence its bioactivity?

The bioactivity of this compound is influenced by:

  • Electron-withdrawing substituents (e.g., 2,4-dichlorophenyl group): Enhance binding to hydrophobic pockets in enzymes like COX-2 or TNF-α, improving selectivity .
  • Position of nitrogen atoms in the imidazo[1,2-a]pyridine core : Affects intermolecular interactions (π-stacking, hydrogen bonding) critical for target engagement .
  • Mannich base or phenylamino groups at C-3 : Modulate potency and selectivity in COX-2 inhibition (e.g., morpholine substitution increases selectivity index to 217.1) .

Q. What synthetic routes are available for preparing this compound?

  • Microwave-assisted synthesis : Reduces reaction time (minutes vs. hours) and improves yield (>80%) by enabling uniform heating. Example: Reaction of α-haloketones with aminopyridines under microwave irradiation .
  • Cross-coupling reactions : Use 2-chloroimidazo[1,2-a]pyridine intermediates with arylboronic acids or N-tosylhydrazones to introduce aryl/heteroaryl groups at C-2/C-3 .
  • Tschitschibabin condensation : Condensation of 2-aminopyridine with chloroacetic acid, followed by nitration and halogenation to install substituents .

Q. What analytical techniques are critical for characterizing this compound?

  • Single-crystal X-ray diffraction : Resolves π-stacking interactions and hydrogen-bonding networks (e.g., C–H⋯N interactions in polymorphs) .
  • HRMS and NMR : Confirm molecular weight and regioselectivity of substitutions (e.g., differentiation between C-2 and C-3 functionalization) .
  • Luminescence spectroscopy : Detects excited-state intramolecular proton transfer (ESIPT) in cyano-substituted derivatives, useful for tracking structural changes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates in cross-coupling reactions .
  • Catalyst systems : Copper(I) iodide with 1,10-phenanthroline accelerates C–H selenylation (80% yield, 24 h) .
  • Microwave parameters : Power (150–300 W) and irradiation time (10–30 min) balance reaction efficiency and decomposition risks .

Q. How do structural modifications at C-3 affect pharmacological selectivity (e.g., COX-2 vs. COX-1 inhibition)?

  • Size and polarity of substituents : Bulky groups (e.g., morpholine) reduce COX-1 binding due to steric hindrance in the narrower COX-1 active site .
  • Electron-donating vs. withdrawing groups : Nitro or sulfonyl groups at C-3 enhance COX-2 affinity by aligning with polar residues (Tyr-385, Ser-530) .
  • Comparative assays : Use in vitro COX-1/COX-2 inhibition assays (IC50 ratios) and molecular docking to validate selectivity .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Control variables like cell line (e.g., RAW 264.7 vs. THP-1 for TNF-α assays) and incubation time .
  • Metabolic stability testing : Evaluate cytochrome P450-mediated degradation, which may reduce apparent potency in vivo .
  • Structural analogs : Compare activity of 2-(2,4-dichlorophenyl) derivatives with 2-(4-chlorophenyl) or 2-(3,4-dichlorophenyl) variants to isolate substituent effects .

Q. What computational methods predict the impact of substituents on fluorescence or ESIPT properties?

  • TD-DFT simulations : Model excited-state transitions in cyano-substituted derivatives to predict luminescence wavelengths (e.g., red vs. yellow polymorphs) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (C–H⋯π, π–π) influencing solid-state fluorescence .
  • Molecular dynamics : Simulate solvent effects on ESIPT kinetics in solution-phase studies .

Q. How to design derivatives for dual inhibition of inflammatory targets (e.g., COX-2 and TNF-α)?

  • Scaffold hybridization : Attach TNF-α inhibitory motifs (e.g., glycinyl-hydrazone) to the C-3 position of the imidazo[1,2-a]pyridine core .
  • In vivo validation : Use subcutaneous air pouch models to measure cytokine levels (TNF-α, IL-6) and compare with reference inhibitors like SB-203580 .
  • Selectivity profiling : Screen against off-target kinases (p38 MAPK, JAK) to minimize toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine
Reactant of Route 2
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2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine

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